Molecular Topological Polar Surface Area (TPSA) and Calculated logP: Implications for Passive Permeability vs. 2-Phenylpyrazolo[1,5-a]pyrazine
The target compound exhibits a TPSA of 43.33 Ų versus 29.72 Ų for 2-phenylpyrazolo[1,5-a]pyrazine (the phenyl analog lacking the oxygen heteroatom). This ~13.6 Ų increase in TPSA, combined with a calculated logP of 1.99 (vs. ~2.6 for the phenyl analog), positions the furan derivative more favorably within the Veber oral bioavailability space (TPSA < 140 Ų; rotatable bonds ≤ 10) while maintaining sufficient lipophilicity for membrane permeation [1]. The enhanced polarity arises from the furan oxygen acting as a hydrogen-bond acceptor, a feature absent in the 2-phenyl analog. For procurement decisions in early drug discovery, this differential physicochemical profile means the 2-(furan-2-yl) derivative may achieve higher aqueous solubility and lower logD than the phenyl congener, a critical parameter for assay compatibility and formulation development.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and calculated logP |
|---|---|
| Target Compound Data | TPSA = 43.33 Ų; cLogP = 1.99 |
| Comparator Or Baseline | 2-Phenylpyrazolo[1,5-a]pyrazine: TPSA ≈ 29.72 Ų; cLogP ≈ 2.6 (estimated from substructure contribution) |
| Quantified Difference | ΔTPSA ≈ +13.6 Ų (higher polarity); ΔcLogP ≈ −0.6 (lower lipophilicity) |
| Conditions | Calculated using ChemAxon/ALOGPS platform as reported by Chemsrc database |
Why This Matters
Higher TPSA and lower logP predict superior aqueous solubility and more favorable in vitro ADME behavior, reducing the risk of assay precipitation and non-specific binding in biochemical assays compared to the non-polar 2-phenyl analog.
- [1] Veber, D.F. et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615–2623. (Establishes TPSA < 140 Ų and rotatable bonds ≤ 10 as oral bioavailability criteria.) View Source
